

Application Notes and Protocols for JNJ16259685 in Calcium Imaging Assays

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Compound of Interest

Compound Name: JNJ16259685

Cat. No.: B1672994

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Introduction

JNJ16259685 is a potent and selective, non-competitive antagonist of the metabotropic glutamate receptor 1 (mGlu1).^{[1][2][3]} The mGlu1 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in modulating synaptic plasticity and neuronal excitability. Upon activation by its endogenous ligand, glutamate, the mGlu1 receptor initiates a signaling cascade that leads to an increase in intracellular calcium ($[Ca^{2+}]$). This makes calcium imaging a primary method for studying the activity of this receptor and the effects of its modulators. These application notes provide a detailed protocol for utilizing **JNJ16259685** in a cell-based calcium imaging assay to determine its inhibitory activity on the mGlu1 receptor.

Mechanism of Action

JNJ16259685 acts as a negative allosteric modulator of the mGlu1 receptor, meaning it binds to a site distinct from the glutamate binding site to inhibit receptor activation.^[4] Activation of the Gq-coupled mGlu1 receptor by an agonist like glutamate leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected using fluorescent calcium indicators.

JNJ16259685 potentially inhibits this glutamate-induced increase in intracellular Ca^{2+} .^[1]

Data Presentation

The following tables summarize the quantitative data for **JNJ16259685**, demonstrating its potency and selectivity for the mGlu1 receptor.

Table 1: Potency of **JNJ16259685** in Calcium Mobilization Assays

Receptor	Species	Agonist	IC50 Value
mGlu1a	Rat	Glutamate (30 μ M)	3.24 ± 1.00 nM
mGlu1a	Human	Glutamate (30 μ M)	1.21 ± 0.53 nM
mGlu5a	Rat	Glutamate (3 μ M)	1.31 ± 0.39 μ M
mGlu5	Human	Glutamate (3 μ M)	28.3 ± 11.7 μ M

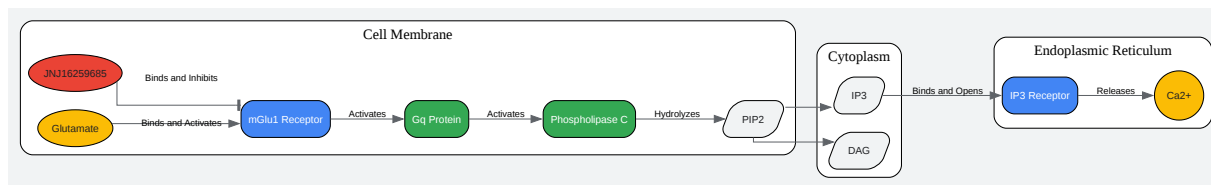
Data compiled from MedchemExpress.[1]

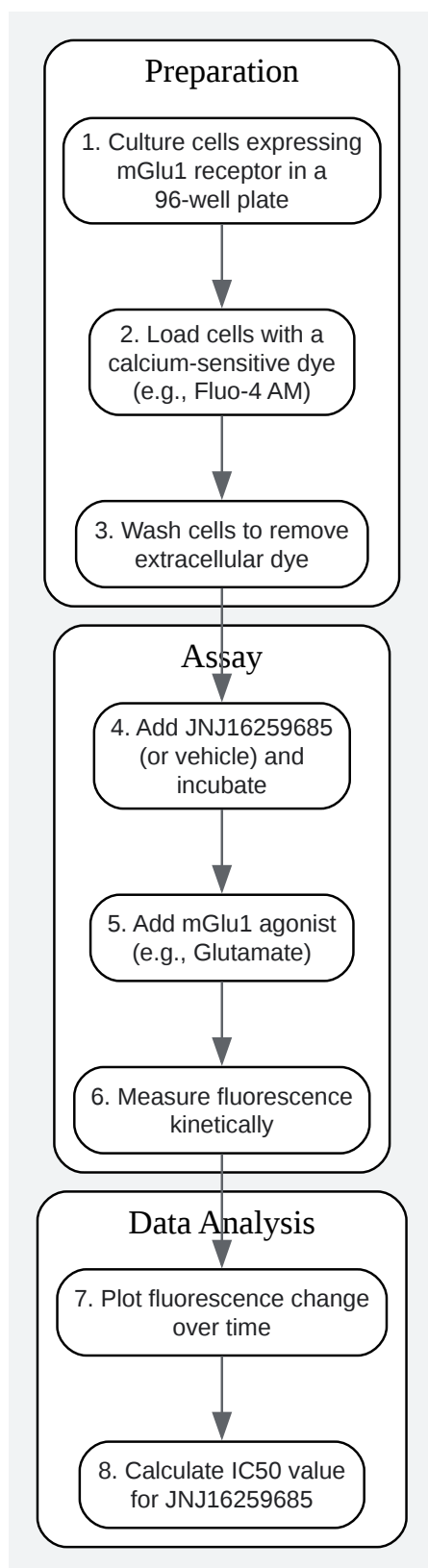
Table 2: Binding Affinity and Selectivity of **JNJ16259685**

Parameter	Receptor	Value
Ki	Rat mGlu1a	0.34 ± 0.20 nM
Selectivity	> 400-fold over mGlu5	-
Activity at other receptors	No agonist, antagonist, or positive allosteric activity at rat mGlu2, -3, -4, or -6 receptors at concentrations up to 10 μ M. Does not bind to AMPA or NMDA receptors.	-

Data compiled from multiple sources.[2][3]

Mandatory Visualizations





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